molecular formula C16H21BrN2S B2817183 3-Allyl-2-(tert-butylamino)-4-phenylthiazol-3-ium bromide CAS No. 400856-81-7

3-Allyl-2-(tert-butylamino)-4-phenylthiazol-3-ium bromide

Cat. No.: B2817183
CAS No.: 400856-81-7
M. Wt: 353.32
InChI Key: RMHDJJYSUZVKGU-UHFFFAOYSA-N
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Description

3-Allyl-2-(tert-butylamino)-4-phenylthiazol-3-ium bromide is a useful research compound. Its molecular formula is C16H21BrN2S and its molecular weight is 353.32. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Chemical Transformations

In organic chemistry, the compound has been involved in studies related to the synthesis of complex molecules and chemical intermediates. For instance, it has been utilized in the synthesis of 1-allyl- and 1-benzyl-3-methyl-1,2,3-triazolium salts through tandem click transformations, showcasing its role in facilitating nucleophilic substitution and cycloaddition reactions (Fletcher, Keeney, & Walz, 2010). This methodology emphasizes the compound's utility in generating structurally diverse heterocycles, essential for pharmaceutical research and development.

Catalyst Development and Reactivity Studies

The compound's structural framework has been instrumental in catalyst development, particularly in reactions involving allylation and benzylation. Research has shown its efficacy in zinc-mediated allylation and benzylation of phenylazocarboxylic tert-butyl esters, highlighting its potential as a precursor for indoles and indazoles (Lasch & Heinrich, 2015). These findings are crucial for synthesizing compounds with significant biological activities.

Material Science and Functional Materials

In the realm of materials science, derivatives of 3-Allyl-2-(tert-butylamino)-4-phenylthiazol-3-ium bromide have been explored for their properties and applications in functional materials. For example, studies on ionic liquids and their reactivity patterns reveal the compound's role in forming stable, liquid-state materials with potential applications ranging from solvents to electrochemical devices (Zhao et al., 2005).

Properties

IUPAC Name

N-tert-butyl-4-phenyl-3-prop-2-enyl-1,3-thiazol-3-ium-2-amine;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2S.BrH/c1-5-11-18-14(13-9-7-6-8-10-13)12-19-15(18)17-16(2,3)4;/h5-10,12H,1,11H2,2-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHDJJYSUZVKGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=[N+](C(=CS1)C2=CC=CC=C2)CC=C.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.